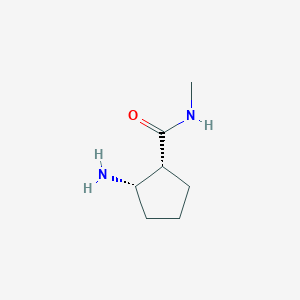

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide

Descripción general

Descripción

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group and a carboxamide group, making it an interesting subject for research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide typically involves the following steps:

Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position on the cyclopentane ring.

Formation of the Carboxamide Group: This step involves the reaction of the amino group with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

- Matrix Metalloproteinases Inhibition: The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are crucial in the degradation of extracellular matrix components. This inhibition is particularly relevant for treating conditions such as osteoarthritis and rheumatoid arthritis, where MMP activity contributes to tissue destruction .

- Neuroprotective Effects: Research indicates that (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide may exhibit neuroprotective properties, making it a candidate for neurodegenerative diseases.

- Antinociceptive Activity: The compound has shown promise in reducing pain responses, suggesting its application in pain management therapies.

Organic Synthesis

Building Block for Complex Molecules:

- The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structural features allow for the development of new drug candidates with enhanced efficacy and specificity.

Synthetic Routes:

- The synthesis typically involves the formation of the cyclopentane ring through cyclization reactions, followed by amination to introduce the amino group and subsequent reaction with carboxylic acid derivatives to form the carboxamide group.

Biological Research

Biochemical Probes:

- This compound can act as a ligand or probe in biochemical studies, aiding researchers in understanding enzyme mechanisms and receptor interactions.

Industrial Applications

Specialty Chemicals Production:

- In industrial settings, this compound can be utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity patterns.

Data Table: Summary of Applications

Case Studies

Case Study 1: MMP Inhibition

A study demonstrated that this compound effectively inhibited MMPs involved in cartilage degradation. In vitro assays showed significant reductions in MMP activity, suggesting its therapeutic potential in treating joint diseases.

Case Study 2: Neuroprotection

Research involving animal models indicated that this compound could protect neurons from oxidative stress-induced damage. The findings support further exploration into its use as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentanecarboxamide: A simpler analog without the amino and methyl groups.

2-Aminocyclopentanecarboxamide: Lacks the N-methyl substitution.

N-Methylcyclopentanecarboxamide: Lacks the amino substitution.

Uniqueness

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide is unique due to its specific chiral configuration and the presence of both amino and N-methyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide, also known as a cyclopentane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a variety of effects that can be attributed to its structural characteristics and interactions within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₃N₃O, and it features a cyclopentane ring substituted with an amino group and a methyl group. Its stereochemistry is defined by the (1R,2S) configuration, which is critical for its biological activity.

The biological activity of this compound can be linked to its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components. This interaction suggests potential applications in treating conditions characterized by excessive tissue remodeling, such as arthritis and cancer metastasis .

1. Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that this compound acts as an inhibitor of MMPs. These enzymes play a significant role in tissue remodeling and are implicated in various pathological conditions. The compound's ability to inhibit MMP activity may help mitigate tissue degradation associated with inflammatory diseases .

2. Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties. By modulating neurotransmitter levels and reducing oxidative stress in neuronal cells, this compound could potentially serve as a therapeutic agent for neurodegenerative diseases .

3. Antinociceptive Activity

The compound has also been explored for its analgesic properties. In animal models, it demonstrated significant pain-relieving effects comparable to standard analgesics. This suggests its potential use in pain management therapies.

Research Findings and Case Studies

A series of studies have focused on the biological effects of this compound:

- Study on MMP Inhibition : A study published in Biomedical Technology reported that the compound effectively inhibited MMP-9 activity in vitro, leading to reduced cellular invasion in cancer cell lines .

- Neuroprotection Study : In a neurotoxicity model using rat cortical neurons, the compound showed a dose-dependent reduction in cell death caused by oxidative stress agents. This study highlights its potential role as a neuroprotective agent .

- Analgesic Activity Research : A comparative study evaluated the analgesic effects of various cyclopentane derivatives, including this compound. The results indicated that this compound significantly reduced pain responses in rodent models compared to control groups.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(1R,2S)-2-amino-N-methylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBYDXTZQIAZJM-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224291 | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135053-13-3 | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135053-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.